![molecular formula C19H19ClFN5O2S B2371546 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide CAS No. 1297612-29-3](/img/no-structure.png)

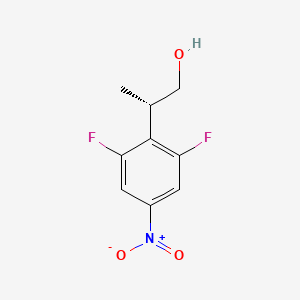

3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

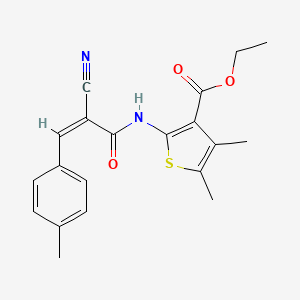

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridyl and piperidyl groups, as well as the introduction of the chloro and fluoro substituents . The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridyl and piperidyl rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of pyridyl and piperidyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. Unfortunately, specific information about these properties is not available .Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitor

The compound acts as an Aurora kinase inhibitor, which may be useful in cancer treatment. This application is significant because Aurora kinases are crucial for cell division, and their inhibition can hinder the growth of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Bioactivity Studies

Studies on the synthesis and bioactivity of compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide show potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. These aspects are crucial for developing new anticancer agents (Gul et al., 2016).

Potential in COX-2 Inhibition

Another study focuses on the synthesis of similar compounds for cyclooxygenase-2 (COX-2) inhibiting properties. COX-2 inhibitors can have therapeutic applications in reducing inflammation and pain, especially in conditions like arthritis (Pal et al., 2003).

Antimicrobial Activity

Compounds related to 3-chloro-4-fluoro-N1-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide exhibit significant antimicrobial properties. These findings suggest potential applications in combating bacterial and fungal infections (Mistry et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide' involves the reaction of 3-chloro-4-fluoroaniline with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, followed by sulfonation with benzenesulfonyl chloride.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol", "coupling agent", "benzenesulfonyl chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 1-(3-(4-pyridyl)-1H-pyrazol-5-yl)-3-piperidinol in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}aniline.", "Step 2: The intermediate is then sulfonated with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final product, 3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide." ] } | |

CAS-Nummer |

1297612-29-3 |

Produktname |

3-chloro-4-fluoro-N~1~-{1-[3-(4-pyridyl)-1H-pyrazol-5-yl]-3-piperidyl}-1-benzenesulfonamide |

Molekularformel |

C19H19ClFN5O2S |

Molekulargewicht |

435.9 |

IUPAC-Name |

3-chloro-4-fluoro-N-[1-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperidin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H19ClFN5O2S/c20-16-10-15(3-4-17(16)21)29(27,28)25-14-2-1-9-26(12-14)19-11-18(23-24-19)13-5-7-22-8-6-13/h3-8,10-11,14,25H,1-2,9,12H2,(H,23,24) |

InChI-Schlüssel |

ARJJDGHEUUUOJU-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C2=NNC(=C2)C3=CC=NC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)